molecular formula C21H21N3O3 B11063894 4-{4-[(diphenylacetyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(diphenylacetyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No.: B11063894
M. Wt: 363.4 g/mol
InChI Key: WZEVYKKKTNZEBF-UHFFFAOYSA-N
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Description

4-{4-[(2,2-DIPHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring and a diphenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,2-DIPHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring and the diphenylacetyl groupThe final step involves the coupling of the pyrazole derivative with butanoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,2-DIPHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-{4-[(2,2-DIPHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2,2-DIPHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID involves its interaction with specific molecular targets. The diphenylacetyl group may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also play a role in binding to biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2,2-DIPHENYLACETYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is unique due to its combination of a pyrazole ring and a diphenylacetyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

4-[4-[(2,2-diphenylacetyl)amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C21H21N3O3/c25-19(26)12-7-13-24-15-18(14-22-24)23-21(27)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,14-15,20H,7,12-13H2,(H,23,27)(H,25,26)

InChI Key

WZEVYKKKTNZEBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CCCC(=O)O

Origin of Product

United States

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